N6-Cyclopentyl Substitution Shifts Adenosine Receptor Selectivity Profile Relative to Regadenoson
The target compound incorporates an N6-cyclopentylamino group, whereas regadenoson (CVT-3146) contains an unsubstituted 6-amino group. The N6-cyclopentyl modification is a validated pharmacophoric element for high-affinity A1 adenosine receptor (A1AR) binding [1]. In the 2-pyrazolyl adenosine series, compound 23 (bearing a carboxylic acid at the pyrazole 4-position with N6-cyclopentyl) displayed a Ki of 1 nM at the A1AR and >5,000-fold selectivity over A3 and A2A receptors [2]. In contrast, regadenoson exhibits negligible A1AR affinity (Ki > 16.5 µM) and is optimized for A2AAR functional selectivity [3]. This structural divergence means the target compound is predicted to possess significantly enhanced A1AR engagement relative to regadenoson, making it unsuitable as a direct substitute in A2A-selective applications but potentially valuable for research requiring dual A1/A2A or A1-biased pharmacological profiles.
| Evidence Dimension | Predicted A1 adenosine receptor affinity based on N6-cyclopentyl pharmacophore |
|---|---|
| Target Compound Data | N6-cyclopentyl substitution present; class-level SAR predicts high A1AR affinity (extrapolated from analog compound 23: Ki = 1 nM at A1AR) |
| Comparator Or Baseline | Regadenoson (CVT-3146): Ki > 16,500 nM at human A1AR; unsubstituted 6-amino group |
| Quantified Difference | Predicted >10,000-fold differential in A1AR affinity based on N6-substitution class SAR |
| Conditions | Class-level SAR inference derived from human and rat adenosine receptor binding assays in the 2-pyrazolyl adenosine and N6-substituted adenosine series |
Why This Matters
Researchers selecting between these compounds for A2A-selective vs. dual-receptor experimental designs must account for the N6-substitution-driven selectivity shift, as the target compound's A1AR activity may confound A2A-specific readouts.
- [1] Klotz, K.N.; Hessling, J.; Hegler, J.; Owman, C.; Kull, B.; Fredholm, B.B.; Lohse, M.J. Comparative pharmacology of human adenosine receptor subtypes—characterization of stably transfected receptors in CHO cells. Naunyn Schmiedebergs Arch. Pharmacol. 1998, 357, 1–9. View Source
- [2] Elzein, E.; Palle, V.; Wu, Y.; Maa, T.; Blackburn, B.; Belardinelli, L.; Zablocki, J. N6-Cycloalkyl-2-substituted adenosine derivatives as selective, high affinity adenosine A1 receptor agonists. Bioorg. Med. Chem. Lett. 2007, 17(1), 161–166. View Source
- [3] Regadenoson (Lexiscan®) FDA Prescribing Information. Regadenoson is a low affinity agonist (Ki ≈ 1.3 µM) for the A2A adenosine receptor, with at least 10-fold lower affinity for the A1 adenosine receptor (Ki > 16.5 µM). View Source
